molecular formula C11H7BrCl2S B8760187 2-Bromo-5-chloro-3-(3-chlorobenzyl)thiophene

2-Bromo-5-chloro-3-(3-chlorobenzyl)thiophene

Cat. No.: B8760187
M. Wt: 322.0 g/mol
InChI Key: UMFDKAFPFLUULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-chloro-3-(3-chlorobenzyl)thiophene is a useful research compound. Its molecular formula is C11H7BrCl2S and its molecular weight is 322.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7BrCl2S

Molecular Weight

322.0 g/mol

IUPAC Name

2-bromo-5-chloro-3-[(3-chlorophenyl)methyl]thiophene

InChI

InChI=1S/C11H7BrCl2S/c12-11-8(6-10(14)15-11)4-7-2-1-3-9(13)5-7/h1-3,5-6H,4H2

InChI Key

UMFDKAFPFLUULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(SC(=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-bromo-5-chloro-3-thienyl)(3-chlorophenyl)methanol from Example 1, Step 4 (2.50 g, 7.40 mmol) in dichloromethane at r.t. was added trifluoroacetic acid (5.70 mL, 74.0 mmol) (a red solution formed) followed by triethylsilane (5.91 mL, 37.0 mmol) (red solution turned into yellow) and the mixture was stirred at r.t. for 30 min. and concentrated. The residue was co-evaporated with toluene and then pumped under high vacuum. The crude was purified by flash chromatography (100% hexanes) to give the desired product as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.91 mL
Type
reactant
Reaction Step Two

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